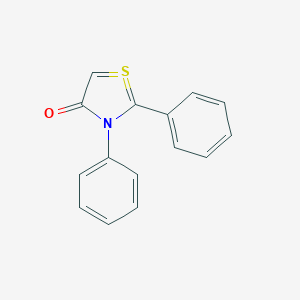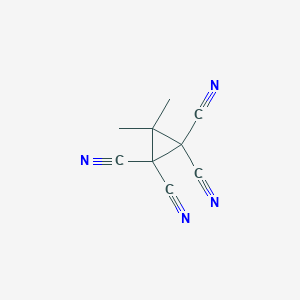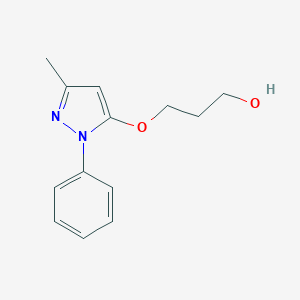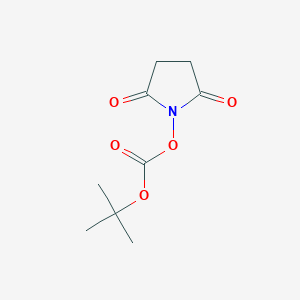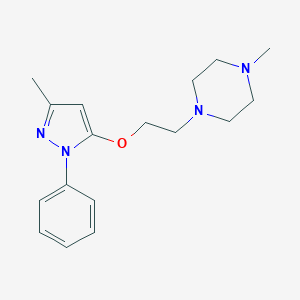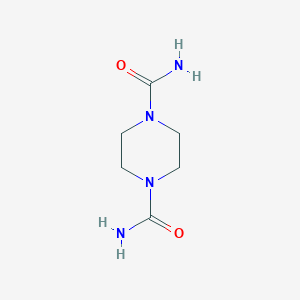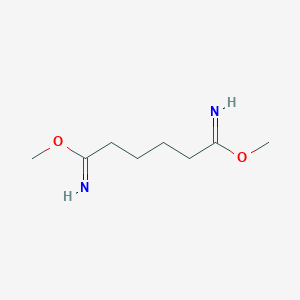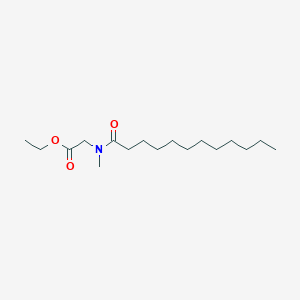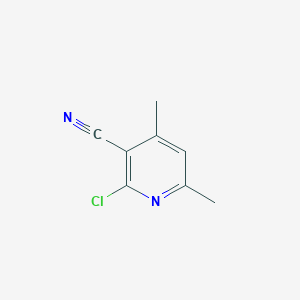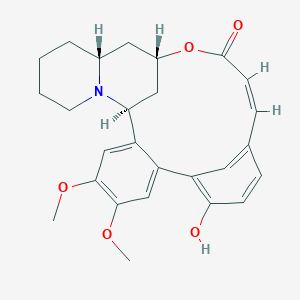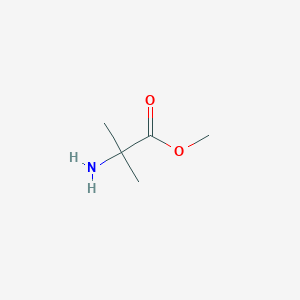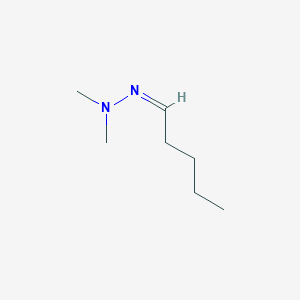
Dimethylhydrazone valeraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylhydrazone valeraldehyde is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a strong odor. This compound is commonly used in the synthesis of various organic compounds and has many applications in the field of chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of dimethylhydrazone valeraldehyde is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Dimethylhydrazone valeraldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of certain cytokines in the body. It has also been shown to have antitumor properties and can inhibit the growth of certain cancer cells. In addition, it has been found to have neuroprotective properties and can protect against neuronal damage caused by various toxins and chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dimethylhydrazone valeraldehyde in laboratory experiments is its versatility. It can be used in a variety of applications and has been shown to be a reliable and efficient reagent. However, one of the limitations of using this compound is its strong odor, which can make it difficult to work with in large quantities.
Direcciones Futuras
There are many future directions for the use of dimethylhydrazone valeraldehyde in scientific research. One area of interest is the investigation of its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, the study of the mechanism of action of dimethylhydrazone valeraldehyde can provide valuable insights into the biochemical and physiological effects of this compound.
Métodos De Síntesis
Dimethylhydrazone valeraldehyde can be synthesized through the condensation reaction between valeraldehyde and dimethylhydrazine. The reaction is usually carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product. This synthesis method has been widely used in the laboratory and is considered to be a reliable and efficient method.
Aplicaciones Científicas De Investigación
Dimethylhydrazone valeraldehyde has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications such as the synthesis of organic compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action of various drugs and chemicals.
Propiedades
Número CAS |
14090-57-4 |
|---|---|
Nombre del producto |
Dimethylhydrazone valeraldehyde |
Fórmula molecular |
C7H16N2 |
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
N-methyl-N-[(Z)-pentylideneamino]methanamine |
InChI |
InChI=1S/C7H16N2/c1-4-5-6-7-8-9(2)3/h7H,4-6H2,1-3H3/b8-7- |
Clave InChI |
GETAETQIBNJCHL-FPLPWBNLSA-N |
SMILES isomérico |
CCCC/C=N\N(C)C |
SMILES |
CCCCC=NN(C)C |
SMILES canónico |
CCCCC=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



